molecular formula C22H20N2O3 B5153216 N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide

N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide

Cat. No. B5153216
M. Wt: 360.4 g/mol
InChI Key: BNPQMWTYGHHDEP-SEYXRHQNSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide, commonly known as DMFAB, is a chemical compound that has gained significant attention in the scientific community. It is a small molecule inhibitor that has shown promising results in various research studies. DMFAB has been synthesized using different methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMFAB involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. This, in turn, leads to the inhibition of cell growth and the induction of apoptosis in cancer cells. DMFAB has also been found to inhibit the activity of other enzymes, including carbonic anhydrases and fatty acid synthase, which are involved in several physiological processes.
Biochemical and Physiological Effects
DMFAB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMFAB has also been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of pH and CO2 transport in the body. Additionally, DMFAB has been found to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids.

Advantages and Limitations for Lab Experiments

DMFAB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using different methods. DMFAB has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for the development of anti-cancer drugs. However, DMFAB has some limitations for lab experiments. It has been found to be unstable in aqueous solutions and requires the use of organic solvents for its preparation. Additionally, DMFAB has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of DMFAB. One of the most promising directions is the development of DMFAB-based anti-cancer drugs. DMFAB has shown promising results in the inhibition of cancer cell growth and the induction of apoptosis, which makes it a potential candidate for the development of anti-cancer drugs. Another future direction is the study of the mechanism of action of DMFAB. Further research is needed to understand the exact mechanism by which DMFAB inhibits the activity of HDACs and other enzymes. Additionally, the study of the physiological effects of DMFAB can provide valuable insights into its potential use in the treatment of different diseases.

Synthesis Methods

DMFAB can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-amino-N-(2,3-dimethylphenyl)benzamide with 3-(2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of DMFAB as a white solid with a yield of around 60-70%.

Scientific Research Applications

DMFAB has been extensively studied for its potential use in various scientific research applications. It has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMFAB has also been found to inhibit the growth of cancer cells and has shown promising results in the treatment of different types of cancer, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-11-19(16(15)2)24-22(26)18-9-3-4-10-20(18)23-21(25)13-12-17-8-6-14-27-17/h3-14H,1-2H3,(H,23,25)(H,24,26)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPQMWTYGHHDEP-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)/C=C\C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide

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